molecular formula C11H14N4O B3023461 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine CAS No. 1035840-63-1

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine

Cat. No. B3023461
CAS RN: 1035840-63-1
M. Wt: 218.26 g/mol
InChI Key: OKOSZVYZLQWXIB-UHFFFAOYSA-N
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Description

The compound 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine is a chemical that features a piperidine ring attached to an oxazolopyridine moiety. This structure is indicative of a compound that could potentially exhibit interesting chemical reactivity and biological activity due to the presence of both the oxazole and pyridine heterocycles.

Synthesis Analysis

The synthesis of related oxazolopyridine compounds has been explored in various studies. For instance, the reaction of oxazolo[4,5-b]pyridine thione with primary amines leads to the formation of N-(3-hydroxy-2-pyridyl)thioureas, while cyclic secondary amines result in 2-aminooxazolo[4,5-b]pyridines . This suggests that the synthesis of this compound could potentially be achieved through a similar pathway involving the reaction of an appropriate oxazolopyridine thione with a piperidine derivative.

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives is characterized by the fusion of oxazole and pyridine rings. This fusion can influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interaction with biological targets. The presence of the piperidine ring in this compound would add to the complexity of the molecular structure, potentially leading to unique chemical properties .

Chemical Reactions Analysis

Oxazolopyridine compounds participate in various chemical reactions. For example, the oxidative cyclization of pyridinyl guanidine derivatives can lead to the formation of triazolopyridinamines . Although this reaction does not directly pertain to the synthesis of this compound, it demonstrates the reactivity of pyridine derivatives under oxidative conditions, which could be relevant for further functionalization of the oxazolopyridine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopyridine derivatives are influenced by their heterocyclic structure. The dipolar form of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione indicates the potential for tautomerism and the presence of polar functional groups, which could affect solubility, boiling and melting points, and other physicochemical parameters . The introduction of the piperidine ring in this compound would likely further influence these properties, possibly enhancing the compound's lipophilicity and membrane permeability, which are important factors in drug design.

Scientific Research Applications

Synthesis and Chemical Properties

Studies have reported the synthesis of various heterocyclic compounds, including oxazolopyridine derivatives, demonstrating methodologies for constructing complex molecules. Ibrahim et al. (2011) described the acylation of heteroaromatic amines leading to the synthesis of new classes of triazolopyridine and pyrazolopyridine derivatives, highlighting a strategy for creating compounds with potential biological activity (H. M. Ibrahim, H. Behbehani, S. Makhseed, M. H. Elnagdi, 2011). Similarly, Deau et al. (2015) explored the design, synthesis, and evaluation of compounds as dual serotonin receptor antagonists, utilizing oxazolopyridin-2-one structures to achieve potent ligand activity (Emmanuel Deau, E. Robin, Raluca Voinea, 2015).

Potential Therapeutic Applications

The pharmacological exploration of oxazolopyridine derivatives extends to their potential as receptor antagonists and their implications in therapeutic applications. For instance, compounds based on the oxazolopyridine framework have been investigated for their ability to cross the blood-brain barrier and act as central nervous system (CNS) agents, suggesting their utility in developing new drugs for CNS disorders (Emmanuel Deau, E. Robin, Raluca Voinea, 2015). Another study by Olczak et al. (2021) examined 4-n-propyl piperazine derivatives as potential histamine H3 receptor antagonists, indicating the versatility of oxazolopyridine structures in modulating receptor activity (A. Olczak, J. Sukiennik, Beata Olszewska, 2021).

Safety and Hazards

The compound has a hazard classification of Eye Irritant 2 . Precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 . It is classified as a combustible solid .

properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10/h1-2,5,8H,3-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSZVYZLQWXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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